For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 5-Cyclopropylpyridin-2-amine: Synthesis, Properties, and Applications
Introduction
5-Cyclopropylpyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group at the 3-position and an amine group at the 2-position.[1] Its molecular formula is C8H10N2.[1][2] The unique combination of a six-membered aromatic pyridine ring and a strained three-membered cyclopropane ring gives this molecule distinct chemical properties.[1] The presence of the cyclopropyl group introduces significant ring strain, which can influence the compound's reactivity and its interactions with biological targets.[1] This structural motif is of significant interest in medicinal chemistry as it is a key intermediate in the synthesis of various drug candidates, particularly those targeting neurological and psychiatric disorders.[1][3] Beyond pharmaceuticals, it also finds applications in agrochemical research for the development of new pesticides and in material science for creating novel polymers and functional materials.[1][3]
This guide provides a comprehensive overview of the synthesis, properties, and applications of 5-Cyclopropylpyridin-2-amine, with a focus on practical insights for laboratory and developmental applications.
I. Synthesis of 5-Cyclopropylpyridin-2-amine: A Mechanistic and Practical Overview
The primary and most efficient method for synthesizing 5-Cyclopropylpyridin-2-amine is the Suzuki-Miyaura cross-coupling reaction.[1][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[4][5]
The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura coupling is a versatile and widely used method for creating C-C bonds, particularly in the synthesis of biaryl and hetero-biaryl systems, which are common in biologically active compounds.[6][7] The reaction is valued for its tolerance of a wide range of functional groups and generally good yields.[7]
Reaction Scheme:
The synthesis of 5-Cyclopropylpyridin-2-amine via Suzuki-Miyaura coupling typically involves the reaction of 2-Amino-5-bromopyridine with cyclopropylboronic acid.[2]
Figure 1: General workflow for the Suzuki-Miyaura synthesis of 5-Cyclopropylpyridin-2-amine.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-Amino-5-bromopyridine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the cyclopropylboronic acid is transferred to the palladium center, a step that is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.
A challenge in coupling reactions involving aminopyridines is the potential for the basic amino group to inhibit the palladium catalyst.[6] However, the use of highly active catalysts composed of palladium and specific phosphine ligands, such as dialkylbiphenylphosphines, can overcome this issue without requiring protection of the amino group.[6]
Detailed Experimental Protocol
The following protocol is a generalized method for the synthesis of 5-Cyclopropylpyridin-2-amine based on established procedures.[2]
Materials:
-
2-Amino-5-bromopyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Tricyclohexylphosphine
-
Anhydrous potassium phosphate (K3PO4)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Methanol
-
Dichloromethane
Procedure:
-
Under an argon atmosphere, dissolve 2-amino-5-bromopyridine (1 mmol) and cyclopropylboronic acid (1.3 mmol) in toluene (10 mL).[2]
-
Add anhydrous K3PO4 (3 mmol) and water (1 mL) to the mixture and stir under argon for 10 minutes.[2]
-
Add tricyclohexylphosphine (10 mol%) and Pd(OAc)2 (5 mol%) to the reaction mixture.[2]
-
Heat the mixture to reflux and monitor the reaction progress using GC-MS until the starting material is completely consumed.[2]
-
Cool the reaction mixture to room temperature and filter it through a pad of diatomaceous earth.[2]
-
Dilute the filtrate with ethyl acetate (25 mL) and wash with water (3 x 20 mL).[2]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using a mixture of methanol and dichloromethane as the eluent.[2]
Yield: This procedure can yield up to 85% of 2-Amino-5-cyclopropylpyridine.[2]
Alternative Synthetic Approaches
While Suzuki-Miyaura coupling is the most common method, other palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination can also be employed for the synthesis of related aminopyridine derivatives. The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds.[8] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[8] The choice of a bulky, electron-rich phosphine ligand is crucial for high coupling efficiency.[9]
II. Physicochemical Properties and Characterization
5-Cyclopropylpyridin-2-amine is typically a light yellow to yellow solid.[2]
| Property | Value |
| Molecular Formula | C8H10N2 |
| Molecular Weight | 134.18 g/mol |
| Boiling Point (Predicted) | 273.5 ± 28.0 °C |
| Density (Predicted) | 1.188 ± 0.06 g/cm3 |
| pKa (Predicted) | 6.88 ± 0.13 |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Table 1: Physicochemical properties of 5-Cyclopropylpyridin-2-amine.[2]
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.89 (d, J = 2.4 Hz, 1H)
-
δ 7.11 (dd, J = 8.4, 2.4 Hz, 1H)
-
δ 6.42 (d, J = 8.4 Hz, 1H)
-
δ 4.19 (s, 2H)
-
δ 1.80-1.73 (m, 1H)
-
δ 0.93-0.81 (m, 2H)
-
δ 0.62-0.51 (m, 2H)[2]
¹³C NMR (100 MHz, CDCl₃):
-
δ 156.4
-
δ 146.2
-
δ 135.6
-
δ 129.0
-
δ 108.4
-
δ 12.2
-
δ 7.5[2]
GC-MS:
-
Retention time tR = 6.724 min (m/z 134, relative abundance 64.41%)[2]
Infrared (IR) Spectroscopy: The IR spectrum of amines is characterized by N-H stretching absorptions in the 3400 to 3500 cm⁻¹ region for free N-H bonds.[10] Primary amines typically show two distinct peaks due to asymmetric and symmetric N-H stretching.[10]
Figure 2: Experimental workflow from synthesis to characterization.
III. Applications in Research and Development
The unique structural features of 5-Cyclopropylpyridin-2-amine make it a valuable building block in several areas of chemical research and development.
Medicinal Chemistry
The pyridine scaffold is a privileged core structure in medicinal chemistry, and the introduction of a cyclopropyl group can significantly impact the pharmacological properties of a molecule.[5] 5-Cyclopropylpyridin-2-amine serves as a key intermediate in the synthesis of various drug candidates.[3] The cyclopropyl moiety can influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[11] Derivatives of this compound are being investigated for their potential in treating neurological and inflammatory conditions.[1]
Agrochemicals
Similar to its role in pharmaceuticals, 5-Cyclopropylpyridin-2-amine is also used in the development of novel pesticides and herbicides.[3] The specific chemical properties imparted by the cyclopropyl and aminopyridine groups can enhance the efficacy and selectivity of these agrochemicals.[3]
Material Science
The aromatic pyridine ring and the cyclopropyl group offer unique electronic and structural properties that can be exploited in material science.[1] This compound can be incorporated into organic frameworks or polymers to modify their properties for specialized applications, such as the development of new functional polymers or catalysts.[1][3]
IV. Conclusion and Future Outlook
5-Cyclopropylpyridin-2-amine is a versatile and valuable chemical intermediate with significant potential in drug discovery, agrochemical development, and material science. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for its synthesis, allowing for good yields and tolerance of the amine functionality. The continued exploration of its derivatives is likely to lead to the discovery of novel compounds with important biological activities and material properties. As catalytic methods continue to advance, the synthesis of such valuable building blocks will become even more efficient and sustainable, further expanding their applications in various scientific fields.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(22), 3484-3488. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3815-3829. [Link]
-
MySkinRecipes. (n.d.). 5-Cyclopropylpyridin-2-amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
PubChem. (n.d.). 5-(1-Amino-2-cyclopropylethyl)pyridin-2-amine. Retrieved from [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9017-9033. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
PubChem. (n.d.). 5-[(cyclopropylamino)methyl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452. [Link]
-
化源网. (2025). N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and IR spectra of compounds 2-5. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
-
YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
Sources
- 1. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]
- 2. 5-cyclopropylpyridin-2-amine CAS#: 893738-68-6 [m.chemicalbook.com]
- 3. 5-Cyclopropylpyridin-2-amine [myskinrecipes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
